molecular formula C14H9F6N3OS2 B3009276 4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide CAS No. 217816-18-7

4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide

Cat. No. B3009276
M. Wt: 413.36
InChI Key: SFZBMIMIUYOYEM-UHFFFAOYSA-N
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Description

The compound "4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide" is a thiosemicarbazide derivative, a class of compounds known for their diverse biological activities and potential in synthesizing various heterocyclic compounds. Thiosemicarbazides are characterized by the presence of a thiourea moiety and are often used as building blocks in the synthesis of more complex structures such as triazoles, thiadiazoles, and polyimides .

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives typically involves the reaction of an isothiocyanate with hydrazine or its derivatives. For example, the synthesis of bis-thiosemicarbazides can be achieved by refluxing a compound with alkyl/aryl isothiocyanate derivatives, followed by base-catalyzed intramolecular cyclization to yield bis-mercaptotriazoles . Similarly, novel fluorinated aromatic diamine monomers can be synthesized by coupling reactions followed by reduction, which can then be used to create fluorine-containing polyimides with good solubility and thermal stability .

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives can be complex, with the potential for cyclization leading to the formation of various heterocyclic compounds. For instance, the cyclization of 1-benzoyl-4-phenyl-3-thiosemicarbazide can lead to the formation of thiadiazol and triazole derivatives, confirmed by spectroscopic techniques and quantum chemical calculations . The molecular structure of bis(thiosemicarbazone) ligands can also be characterized by X-ray crystallography, revealing the coordination modes and bonding patterns when forming complexes with metals such as platinum and copper .

Chemical Reactions Analysis

Thiosemicarbazide derivatives can undergo a variety of chemical reactions, including cyclization, alkylation, and complexation with metals. These reactions can lead to the formation of heterocyclic compounds with potential biological activities. For example, the reaction of 4-phenyl-3-thiosemicarbazide derivatives with different reagents can yield thiazole, pyrazole, and 1,3,4-thiadiazine derivatives, which have shown high fungicidal and bactericidal activities . The complexation of bis(thiosemicarbazones) with platinum can result in compounds with significant antiproliferative activity against cancer cell lines .

Physical and Chemical Properties Analysis

Thiosemicarbazide derivatives exhibit a range of physical and chemical properties that can be fine-tuned by structural modifications. The solubility of these compounds in various organic solvents can be high, as seen in the case of fluorinated polyimides derived from thiosemicarbazide-related monomers . The thermal stability of these compounds is also notable, with high glass transition temperatures and weight loss temperatures in nitrogen . Additionally, the mechanical properties of polymers derived from these monomers can be outstanding, with high tensile strengths and moduli . The electronic properties, such as the ability to undergo reversible electrochemical reductions, are also of interest, particularly in the context of biological applications .

Scientific Research Applications

Crystal Structure Analysis

Thiosemicarbazide derivatives, including compounds structurally related to 4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide, are noted for their potential use as antibacterial agents, analytical reagents for metal analysis, components in optical storage, and absorbents. These applications are attributed to their ability to act as chelating ligands, bonding through the sulfur atom and hydrazine nitrogen. The crystal structure of these compounds can provide deeper insights into their properties, especially considering the influence of substituents like the trifluoromethyl group (Osman et al., 2017).

Cyclization and Formation of Heterocyclic Compounds

Thiosemicarbazide derivatives can undergo cyclization to form various heterocyclic compounds like triazoles and thiadiazoles. These cyclization reactions can lead to the development of compounds with potential applications in different fields, including pharmacology and material science (Kurzer, 1970).

Synthesis of Metal Complexes

These derivatives can be used to synthesize metal complexes. For instance, they can form copper complexes with potential biological applications. The synthesis process involves reacting thiosemicarbazide derivatives with metals, leading to complexes that can be characterized by various spectroscopic methods (Alsop et al., 2005).

Potential in Cancer Therapy

Thiosemicarbazide derivatives show potential as a new class of therapeutic agents for cancer treatment. Their modification and optimization can lead to groundbreaking discoveries in anticancer agents. These compounds exhibit toxic effects on cancer cells while being non-toxic to normal cells, indicating their potential specificity for cancer therapy (Pitucha et al., 2020).

Catalytic Behavior in Chemical Reactions

These derivatives can demonstrate catalytic activities in chemical reactions, including hydrogen evolution in both electrochemical and photochemical processes. The synthesis and characterization of thiosemicarbazide derivatives as catalysts contribute to the understanding of their role in facilitating such reactions (Yang et al., 2021).

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(thiophene-2-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N3OS2/c15-13(16,17)7-4-8(14(18,19)20)6-9(5-7)21-12(25)23-22-11(24)10-2-1-3-26-10/h1-6H,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZBMIMIUYOYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide

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